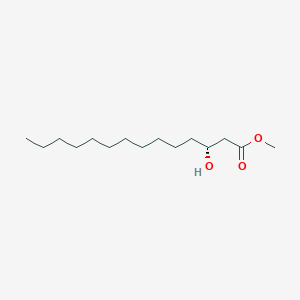

Methyl (3R)-3-Hydroxytetradecanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl (3R)-3-Hydroxytetradecanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-Hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and environmental friendliness. The process involves the reaction of (3R)-3-Hydroxytetradecanoic acid with methanol in the presence of a lipase enzyme, which acts as a catalyst to facilitate the esterification reaction.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (3R)-3-Hydroxytetradecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: The major products include (3R)-3-Ketotetradecanoate and (3R)-3-Carboxytetradecanoate.

Reduction: The major product is (3R)-3-Hydroxytetradecanol.

Substitution: The products depend on the nucleophile used, such as (3R)-3-Halotetradecanoate or (3R)-3-Aminotetradecanoate.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl (3R)-3-hydroxytetradecanoate is being investigated as a potential candidate for drug development. Its structural properties suggest that it may play a role in modulating lipid metabolism and could be utilized in the synthesis of bioactive compounds. Notably, it serves as a key intermediate in the production of glucose-containing lipid A analogs, which exhibit lipopolysaccharide (LPS) antagonistic properties. These analogs can be crucial in developing therapeutics for bacterial infections, particularly those caused by Gram-negative bacteria .

Enzyme Substrate Studies

This compound is used as a substrate in studies focusing on enzymes involved in fatty acid metabolism. Research indicates that enzymes such as lipases and esterases can effectively hydrolyze this compound, allowing scientists to examine their specific activities and substrate preferences. Such studies contribute to understanding metabolic pathways and the regulation of lipid metabolism .

Signaling Molecule

This compound has been identified as a prokaryotic metabolite produced during metabolic reactions in bacteria. It may act as a signaling molecule, influencing various biological processes including quorum sensing—a mechanism of cell communication that regulates gene expression in response to cell density .

Analytical Applications

This compound is utilized as a standard in analytical chemistry techniques such as chromatography and mass spectrometry. Its well-defined structure allows researchers to calibrate instruments effectively and identify unknown compounds through comparison with known standards. This application is critical for quantifying similar molecules in complex mixtures, enhancing the accuracy of analytical results .

Comparative Analysis with Related Compounds

The unique structural characteristics of this compound distinguish it from other fatty acid esters. Below is a comparative table highlighting its features against similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl Tetradecanoate | Straight-chain fatty acid | No hydroxyl group; purely an ester |

| Methyl (R)-3-Hydroxydecanoate | Shorter carbon chain | Hydroxyl group present but shorter chain |

| Methyl (S)-3-Hydroxytetradecanoate | Stereoisomer | Different stereochemistry affecting activity |

| Methyl (R)-2-Hydroxybutanoate | Branched structure | Smaller size; different metabolic pathways |

This comparison illustrates how this compound's specific stereochemistry and longer carbon chain influence its biological activity and potential applications compared to similar compounds.

Case Studies

Several studies have explored the applications of this compound:

- Study on Lipid Metabolism : Research conducted by Abcam demonstrated that this compound influences lipid metabolism by interacting with specific enzymes involved in fatty acid synthesis and degradation. The findings suggest potential therapeutic implications for metabolic disorders.

- Quorum Sensing Mechanisms : A study published on Cupriavidus taiwanensis highlighted the role of this compound in quorum sensing systems, underscoring its significance in bacterial communication and potential applications in microbiology .

Mécanisme D'action

The mechanism of action of Methyl (3R)-3-Hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release (3R)-3-Hydroxytetradecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to enzymes and receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (3S)-3-Hydroxytetradecanoate: The S-enantiomer of the compound, which has different stereochemistry.

Methyl (3R)-3-Hydroxyhexadecanoate: A similar compound with a longer carbon chain.

Methyl (3R)-3-Hydroxydecanoate: A similar compound with a shorter carbon chain.

Uniqueness

Methyl (3R)-3-Hydroxytetradecanoate is unique due to its specific stereochemistry and chain length, which influence its physical and chemical properties. The R-configuration at the third carbon provides distinct interactions with biological molecules, making it valuable in chiral synthesis and enzymatic studies.

Activité Biologique

Methyl (3R)-3-hydroxytetradecanoate is a fatty acid ester that has garnered attention for its biological activity and potential applications in various fields, including biochemistry, medicine, and industry. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, enzymatic interactions, and relevant research findings.

Overview of this compound

This compound (CAS Number: 76062-97-0) is an ester formed from (3R)-3-hydroxytetradecanoic acid and methanol. It is characterized by its specific stereochemistry at the third carbon, which influences its interactions with biological systems. The compound is primarily utilized as a substrate in enzymatic studies, particularly focusing on lipases and esterases, due to its ability to undergo hydrolysis and other transformations in biological contexts .

Synthetic Routes

This compound can be synthesized through various methods:

- Esterification : The most common method involves the esterification of (3R)-3-hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions.

- Enzymatic Synthesis : In industrial applications, biocatalysts like lipases are employed to achieve high enantioselectivity under mild conditions. This method not only ensures environmental friendliness but also enhances the yield of the desired product.

Enzymatic Interactions

This compound serves as a substrate for various enzymes, particularly lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing (3R)-3-hydroxytetradecanoic acid, which can then participate in metabolic pathways. The hydroxyl group present in the compound allows for hydrogen bonding interactions that enhance its binding affinity to these enzymes .

Case Studies and Research Findings

- Drug Delivery Applications : Research indicates that this compound may have potential as a drug delivery agent due to its biocompatibility and ability to form micelles. This property allows for improved solubility and stability of hydrophobic drugs.

- Biodegradable Polymers : The compound is explored for its role in synthesizing biodegradable polymers. Its derivatives have shown promise in creating materials that are environmentally friendly and suitable for various applications in packaging and medicine .

The biological activity of this compound is largely attributed to its hydrolytic conversion into (3R)-3-hydroxytetradecanoic acid by esterases. This metabolite can then engage in several metabolic pathways, influencing lipid metabolism and potentially modulating inflammatory responses through its interactions with cellular receptors .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl (3S)-3-Hydroxytetradecanoate | S-enantiomer | Different stereochemical properties |

| Methyl (3R)-3-Hydroxyhexadecanoate | Longer carbon chain | Similar enzymatic interactions |

| Methyl (3R)-3-Hydroxydecanoate | Shorter carbon chain | Varies in metabolic pathways |

This compound is distinct due to its specific stereochemistry and carbon chain length, which influence both its physical properties and biological interactions .

Propriétés

IUPAC Name |

methyl (3R)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl (3R)-3-Hydroxytetradecanoate in the context of the presented research?

A1: this compound serves as a crucial starting material for synthesizing (3R)-3-Benzyloxytetradecanoic acid []. This synthesis is particularly important because (3R)-3-Benzyloxytetradecanoic acid can be further utilized to modify the structure of oxazolines derived from glucosamine derivatives, which are relevant to bacterial endotoxin research.

Q2: How is this compound transformed into (3R)-3-Benzyloxytetradecanoic acid according to the research?

A2: The research paper describes a specific chemical transformation []: this compound, when dissolved in benzene and treated with benzyl bromide, silver oxide, and anhydrous calcium sulfate, undergoes a reaction that replaces the hydroxyl group (-OH) with a benzyl group (-OCH2C6H5). This results in the formation of the benzyl ether derivative. Subsequent saponification (alkaline hydrolysis) of the methyl ester yields (3R)-3-Benzyloxytetradecanoic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.